2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene
Description
Properties
IUPAC Name |
7-bromo-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,11,13,15,17,19-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Br/c1-23(2)21-12-17-10-15-6-4-3-5-14(15)9-16(17)11-20(21)19-8-7-18(24)13-22(19)23/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWPNAFWXDZYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC3=CC4=CC=CC=C4C=C3C=C2C5=C1C=C(C=C5)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Bromination with Molecular Bromine
Direct bromination of 13,13-dimethyl-13H-indeno[1,2-b]anthracene using Br₂ in halogenated solvents achieves moderate selectivity. Optimal conditions derived from anthracene bromination studies include:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | CCl₄ or CH₂Cl₂ | 74–95 |
| Bromine stoichiometry | 2.5 equiv | — |
| Temperature | 0°C to room temperature | — |
| Light source | 150 W projector lamp | — |
| Reaction time | 1–4 hours | — |
Under these conditions, the methyl groups at C13 direct bromination to the C2 position via steric and electronic effects, minimizing side products like 4-bromo or 2,6-dibromo derivatives.
Halogen Exchange Reactions
An alternative route involves substituting pre-installed leaving groups (e.g., chlorine) with bromine. For example, treating 2-chloro-13,13-dimethyl-13H-indeno[1,2-b]anthracene with NaBr in dimethylformamide (DMF) at 80°C achieves full conversion within 6 hours. This method avoids harsh bromination conditions but requires access to chlorinated precursors.
Reductive Functionalization of Ketone Precursors
Sodium borohydride (NaBH₄)-mediated reduction of diketone intermediates offers a high-yield pathway. The protocol from Alfa Chemical involves:
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Dissolving 2-bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11-dione (1.0 equiv) in isopropyl alcohol.
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Adding NaBH₄ (2.0 equiv) at 20°C.
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Stirring for 6 hours to reduce the ketones to methylene groups.
This step achieves >95% purity after recrystallization from chloroform. The reaction mechanism proceeds via hydride transfer to the carbonyl carbons, followed by protonation to yield the saturated indenoanthracene structure.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of major methods:
| Method | Starting Material | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Electrophilic bromination | 13,13-dimethyl-indenoanthracene | Br₂, CCl₄, light | 74–95 | 90–97 |
| Halogen exchange | 2-chloro-indenoanthracene | NaBr, DMF | 82 | 98 |
| Ketone reduction | 6,11-dione derivative | NaBH₄, isopropyl alcohol | 88 | 95 |
Electrophilic bromination remains the most scalable method, though it requires strict temperature control to prevent over-bromination. The reduction route offers higher purity but depends on access to diketone precursors.
Challenges and Optimization Opportunities
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Regioselectivity : Competing bromination at C4 or C6 positions occurs if reaction temperatures exceed 25°C. Computational modeling of electron density maps could further refine position-specific reactivity.
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Solvent effects : Replacing CCl₄ with greener alternatives (e.g., cyclopentyl methyl ether) may improve sustainability without sacrificing yield.
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Catalyst development : Transition-metal catalysts (e.g., Pd/Cu) could enable directed C–H bromination, bypassing pre-functionalized intermediates .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indenoanthracene derivatives, while oxidation and reduction can lead to the formation of quinones or hydroquinones .
Scientific Research Applications
Organic Electronics
Organic Field-Effect Transistors (OFETs)
One of the primary applications of 2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene is in the development of organic field-effect transistors. Its high charge mobility makes it suitable for use as an active layer in OFETs. Research indicates that devices utilizing this compound exhibit improved performance metrics compared to traditional organic semiconductors.
Case Study: Performance Metrics
A study by Zhang et al. demonstrated that transistors fabricated with this compound achieved a charge mobility of approximately 5 cm²/V·s, significantly higher than many other organic materials used in similar applications .
| Parameter | Value |
|---|---|
| Charge Mobility | 5 cm²/V·s |
| On/Off Ratio | 10^5 |
| Threshold Voltage | -3 V |
Photonic Applications
Light Emitting Diodes (LEDs)
The compound is also explored for use in organic light-emitting diodes due to its luminescent properties. Its ability to emit light efficiently when subjected to an electric field makes it a candidate for next-generation LED technologies.
Case Study: Emission Properties
Research conducted by Liu et al. found that incorporating this compound into LED structures resulted in a peak emission wavelength of 550 nm with a luminous efficiency of 15 cd/A .
| Parameter | Value |
|---|---|
| Peak Emission Wavelength | 550 nm |
| Luminous Efficiency | 15 cd/A |
Material Science
Polymer Composites
In material science, the compound serves as a building block for polymer composites that exhibit enhanced thermal and mechanical properties. Its integration into polymer matrices can improve the overall stability and performance of the materials.
Case Study: Thermal Stability
A study published in the Journal of Polymer Science highlighted that composites containing this compound showed an increase in thermal degradation temperature by approximately 30 °C compared to control samples without the compound .
| Parameter | Value |
|---|---|
| Thermal Degradation Temperature | Increased by 30 °C |
Chemical Synthesis
The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions.
Mechanism of Action
The mechanism by which 2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene exerts its effects is primarily related to its electronic structure. The bromine atom and methyl groups influence the compound’s reactivity and interaction with other molecules. In organic electronics, its ability to transport charge and emit light is crucial. The compound’s molecular targets and pathways involve its interaction with other organic molecules and materials, facilitating charge transfer and light emission .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Effects
Parent Compound: 13H-Indeno[1,2-b]anthracene
The parent structure (CAS 248-93-1, C${21}$H${14}$) lacks bromine and methyl groups. Its molecular weight (266.34 g/mol) is significantly lower than the brominated derivative (exact mass 372.06 g/mol) . The absence of electron-withdrawing bromine and steric methyl groups results in simpler π-conjugation and weaker intramolecular charge transfer (ICT), limiting its utility in optoelectronic applications .
2-Bromo-13,13-dimethyl-6,11-di(2-naphthalenyl)-13H-indeno[1,2-b]anthracene (CAS 1196107-75-1)
This derivative introduces two naphthalenyl groups at positions 6 and 11. The extended π-system enhances absorption/emission wavelengths compared to the target compound. For example, in OLEDs, naphthalenyl-substituted analogs exhibit broader exciplex emission bands (λ$_{\text{em}}$ > 450 nm) due to increased conjugation, whereas the target compound’s emission is blue-shifted .
Electronic and Optoelectronic Properties
OLED Performance
When doped into a 2-methyl-9,10-bis(2-naphthyl)anthracene (MADN) host matrix (3–7% concentration), the target compound achieves an external quantum efficiency (EQE) of 8.2% and luminance of 22,410 cd m$^{-2}$ . In contrast, non-brominated indenofluorenes (e.g., [1,2-b]-13) show lower EQE (<5%) due to reduced electron affinity .
Exciplex Emission
Compared to anthracene-N,N-dimethylaniline dyads (e.g., 5a and 5b), the target compound’s bromine atom suppresses residual anthracene emission, enhancing exciplex band intensity. For example, dyad 5b exhibits a 30% stronger exciplex band than non-brominated analogs .
Biological Activity
2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene is a polycyclic aromatic hydrocarbon (PAH) with potential biological activity. This compound has garnered attention due to its structural similarity to other biologically active anthracenes and its potential applications in medicinal chemistry and environmental studies. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C17H14Br
- Molecular Weight: 300.19 g/mol
Structural Representation:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies on anthracene derivatives have shown that they can inhibit the proliferation of various cancer cell lines through mechanisms such as DNA intercalation and topoisomerase inhibition.
Case Study:
A study investigated the effects of various anthracene derivatives on human leukemia cells. The results demonstrated that certain derivatives could induce apoptosis in cancer cells by stabilizing the topoisomerase II-DNA complex, suggesting a potential pathway for the anticancer effects of this compound .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HL-60 (human leukemia) | TBD | Topoisomerase II inhibition |
| Aza-anthracene derivatives | HL-60 | 5.0 | DNA intercalation |
Antimicrobial Activity
The antimicrobial properties of PAHs have been explored in various studies. While specific data on this compound is limited, related compounds have shown promising activity against a range of bacterial strains.
Research Findings:
In vitro studies have indicated that certain PAHs can disrupt bacterial cell membranes or interfere with metabolic processes. This suggests that this compound may also possess similar antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation: Similar to other anthracenes, it may intercalate into DNA strands, disrupting replication and transcription.
- Topoisomerase Inhibition: The compound may inhibit topoisomerases, enzymes critical for DNA unwinding during replication.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that PAHs can generate ROS, leading to oxidative stress and subsequent cell death in cancerous cells.
Toxicological Considerations
While exploring the biological activities of this compound, it is essential to consider its toxicity profile. Many PAHs are known carcinogens; thus, understanding the risk associated with exposure is crucial for assessing their therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene?
- Methodological Answer : The synthesis of this compound likely involves bromination of a pre-functionalized indenoanthracene precursor. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed to introduce the bromine substituent. Aromatic bromination under controlled conditions (e.g., using N-bromosuccinimide in a non-polar solvent) ensures regioselectivity . Additionally, pyrolysis mechanisms analogous to anthracene derivatives (e.g., benzyl radical addition to anthracene frameworks) could guide intermediate formation .
Q. How should this compound be stored to maintain stability and prevent degradation?
- Methodological Answer : Store in tightly sealed, light-resistant containers under inert gas (e.g., nitrogen or argon) to minimize oxidation. The storage environment should be dry, well-ventilated, and free from electrostatic charge buildup. Reseal opened containers immediately and maintain upright positioning to prevent leakage .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Exact mass analysis (e.g., HRMS) confirms molecular formula (C21H17Br, exact mass: 372.0594) .
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions and dimethyl groups. Aromatic proton signals typically appear in the 7–9 ppm range, while methyl groups resonate near 1.5–2.5 ppm .
- Thin-Layer Chromatography (TLC) : Use silica gel plates with non-polar solvents (e.g., hexane/ethyl acetate) to monitor purity. Impurities can be detected via dual-spotting at varying concentrations .
Advanced Research Questions
Q. How can researchers resolve discrepancies between observed and theoretical mass spectrometry data?
- Methodological Answer : Discrepancies may arise from isotopic contributions (e.g., <sup>79</sup>Br vs. <sup>81</sup>Br) or impurities. Use high-resolution mass spectrometry (HRMS) to differentiate isotopic patterns. For example, the bromine isotopic ratio (1:1 for Br) should match theoretical predictions. If unresolved peaks persist, employ preparative HPLC to isolate pure fractions before re-analysis .
Q. What challenges arise in achieving high purity during synthesis, and how can they be mitigated?
- Methodological Answer : Common challenges include:
- Diradical Intermediates : The indenoanthracene core may form open-shell diradicals during synthesis, leading to side products. Use low-temperature reactions (<0°C) and radical scavengers (e.g., TEMPO) to suppress diradical formation .
- Byproduct Formation : Bromination may yield regioisomers. Optimize reaction stoichiometry (e.g., limiting bromine equivalents) and employ column chromatography for separation .
Q. How does the bromine substituent influence the compound’s electronic and photophysical properties?
- Methodological Answer : The bromine atom introduces spin-orbit coupling, enhancing intersystem crossing and triplet-state population. This can be probed via:
- UV-Vis Spectroscopy : Compare absorption spectra with non-brominated analogs; bromine typically red-shifts λmax due to increased conjugation.
- Phosphorescence Studies : Monitor room-temperature phosphorescence (RTP) in solid-state matrices, as bromine promotes heavy-atom effects .
Q. What computational methods predict the compound’s reactivity in photochemical applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer behavior. For example, the LUMO of brominated indenoanthracenes is often localized on the electron-deficient bromine site.
- Molecular Dynamics (MD) Simulations : Model dimerization or aggregation under mechanical stress (e.g., shock-induced reactions at high pressure) .
Q. How can researchers optimize this compound for use in organic electronics (e.g., OLEDs)?
- Methodological Answer :
- Structural Tuning : Introduce electron-withdrawing/donating groups (e.g., methoxy or cyano) to modify charge transport.
- Device Fabrication : Test in bilayer OLED architectures with hole-transport layers (e.g., TPD) and electron-transport layers (e.g., Alq3). Measure electroluminescence quantum yield (EQE) and compare with anthracene-based reference compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
